2-Methylazetidine-1-sulfonyl chloride
Description
2-Methylazetidine-1-sulfonyl chloride is a specialized organosulfur compound featuring a four-membered azetidine ring substituted with a methyl group at the 2-position and a sulfonyl chloride functional group at the 1-position. This structure confers unique reactivity, making it valuable in synthetic organic chemistry, particularly in the preparation of sulfonamide derivatives for pharmaceuticals or agrochemicals.
Properties
Molecular Formula |
C4H8ClNO2S |
|---|---|
Molecular Weight |
169.63 g/mol |
IUPAC Name |
2-methylazetidine-1-sulfonyl chloride |
InChI |
InChI=1S/C4H8ClNO2S/c1-4-2-3-6(4)9(5,7)8/h4H,2-3H2,1H3 |
InChI Key |
DRVNMFAPRYDSBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN1S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-Azetidinesulfonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methyl-1-azetidine with sulfonyl chloride in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
Industrial production of 2-methyl-1-Azetidinesulfonyl chloride may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-Azetidinesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: Reacts with nucleophiles such as amines and alcohols to form corresponding sulfonamide and sulfonate derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-methyl-1-azetidine and sulfonic acid.
Reduction: Can be reduced to form 2-methyl-1-azetidine under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Typically involves reagents like amines or alcohols in the presence of a base such as triethylamine.
Hydrolysis: Requires aqueous conditions, often with a mild acid or base to catalyze the reaction.
Reduction: Utilizes reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Sulfonamide derivatives: Formed from reactions with amines.
Sulfonate derivatives: Formed from reactions with alcohols.
2-methyl-1-azetidine: Formed from hydrolysis or reduction reactions.
Scientific Research Applications
2-methyl-1-Azetidinesulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-methyl-1-Azetidinesulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
Comparison with Similar Sulfonyl Chloride Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences and similarities between 2-methylazetidine-1-sulfonyl chloride and related compounds:
Key Observations :
- Ring Strain vs. Stability : The azetidine ring in 2-methylazetidine-1-sulfonyl chloride introduces higher ring strain compared to pyrrolidine derivatives (e.g., ), which may increase reactivity in nucleophilic substitutions or cycloadditions.
- Applications : Methane sulphonyl chloride is widely used as a simple sulfonating agent, whereas 2-methylazetidine derivatives are more likely to serve as chiral building blocks in drug synthesis due to their constrained geometry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
